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Compound of Interest

Compound Name: 1-Butyl-4-(2-nitro-ethyl)-benzene

Cat. No.: B8438476

Technical Guide: 1-Butyl-4-(2-nitro-ethyl)-
benzene

Disclaimer: The compound 1-Butyl-4-(2-nitro-ethyl)-benzene is not found in readily available
chemical databases. Therefore, this document presents a theoretical guide based on
established chemical principles. All information, including the CAS number, molecular structure,
properties, and experimental protocols, are predictive and have not been experimentally
validated.

Introduction

This technical guide provides a comprehensive overview of the theoretical compound 1-Butyl-
4-(2-nitro-ethyl)-benzene for researchers, scientists, and drug development professionals. In
the absence of published experimental data, this document outlines a predicted molecular
structure, estimated physicochemical properties, and a plausible synthetic route based on well-
established organic chemistry reactions.

Proposed Molecular Structure and Properties

The proposed structure for 1-Butyl-4-(2-nitro-ethyl)-benzene consists of a benzene ring
substituted with a butyl group at the C1 position and a 2-nitroethyl group at the C4 position.

Molecular Formula: C12H17NO2
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Molecular Weight: 207.27 g/mol

Predicted CAS Number: Not assigned.

The molecular structure is depicted below:

Caption: Proposed molecular structure of 1-Butyl-4-(2-nitro-ethyl)-benzene.

Proposed Synthetic Pathway

A plausible synthetic route for 1-Butyl-4-(2-nitro-ethyl)-benzene is a three-step process
commencing with 4-butylbenzaldehyde. The initial step involves a Henry reaction, followed by
dehydration and subsequent reduction of the resulting double bond.
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Caption: Proposed synthetic workflow for 1-Butyl-4-(2-nitro-ethyl)-benzene.
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Theoretical Experimental Protocols

Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol via Henry Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an
aldehyde or ketone.[1]

o Materials: 4-butylbenzaldehyde, nitroethane, a base catalyst (e.g., sodium hydroxide or an
amine-based catalyst), and a suitable solvent (e.g., methanol or ethanol).

e Procedure:

o

Dissolve 4-butylbenzaldehyde in the chosen solvent in a reaction flask.
o Add nitroethane to the solution.

o Slowly add the base catalyst to the mixture while stirring at a controlled temperature
(typically between 0°C and room temperature).

o Monitor the reaction progress using thin-layer chromatography (TLC).

o Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric
acid).

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude [3-nitro alcohol.

o Purify the product by column chromatography.
Step 2: Dehydration to 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene
The B-nitro alcohol intermediate can be dehydrated to form a nitroalkene.

o Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, a dehydrating agent (e.g., acetic anhydride
or a strong acid catalyst), and a suitable solvent.
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e Procedure:

o

Dissolve the purified (3-nitro alcohol in the chosen solvent.

o Add the dehydrating agent to the solution.

o Heat the reaction mixture to reflux and monitor by TLC.

o After the reaction is complete, cool the mixture and quench with water.

o Extract the product with an organic solvent.

o Wash the organic layer, dry, and concentrate to yield the crude nitroalkene.

o Purify by column chromatography.

Step 3: Reduction to 1-Butyl-4-(2-nitro-ethyl)-benzene

Selective reduction of the carbon-carbon double bond of the nitroalkene without affecting the
nitro group is required. Sodium borohydride is a suitable reagent for this transformation.

e Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, sodium borohydride (NaBHa4), and a
protic solvent (e.g., ethanol or methanol).

e Procedure:

[¢]

Dissolve the purified nitroalkene in the chosen solvent.

Cool the solution in an ice bath.

[¢]

[e]

Add sodium borohydride portion-wise to the stirred solution.

o

Allow the reaction to proceed at a low temperature, monitoring by TLC.

[¢]

Once the starting material is consumed, carefully quench the reaction with a dilute acid.

[e]

Extract the final product with an organic solvent.
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o Wash, dry, and concentrate the organic phase to obtain the crude 1-Butyl-4-(2-nitro-
ethyl)-benzene.

o Purify the final compound by column chromatography.

Data Summary

The following table summarizes the predicted and known properties of the target compound
and its key precursor.

1-Butyl-4-(2-nitro-ethyl)- 1-Butyl-4-ethylbenzene
Property .

benzene (Predicted) (Known Precursor)
CAS Number Not Assigned 15181-08-5[2]
Molecular Formula C12H17NO2 C12H1s[2]
Molecular Weight 207.27 g/mol 162.27 g/mol [2][3]

Likely a pale yellow oil or low- o
Appearance ] ) Liquid

melting solid
Boiling Point Estimated >250 °C Not available

. Insoluble in water; soluble in ]
Solubility ] Not available
common organic solvents

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of
1-Butyl-4-(2-nitro-ethyl)-benzene. The proposed three-step synthesis, starting from
commercially available 4-butylbenzaldehyde, utilizes well-established chemical
transformations. The predicted properties are based on the proposed molecular structure. It is
crucial to reiterate that all information presented herein is theoretical and requires experimental
verification. This guide is intended to serve as a foundational resource for researchers
interested in the synthesis and study of this novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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